1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride
Description
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUCRYZALCDVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediate Formation
A common approach starts with the preparation of a protected piperidine intermediate. For example, glycine ethyl ester hydrochloride reacts with bromoacetaldehyde diethyl acetal in the presence of cesium carbonate and sodium iodide to yield N-(2,2-diethoxyethyl)glycine ethyl ester (Intermediate 5). This intermediate is then converted into a formyl compound (Intermediate 7) via sulfonamide formation and hydrolysis steps under acidic conditions.
Piperidine Ring Functionalization
The 4-piperidinol moiety is introduced by selective substitution and oxidation reactions. Protection of amino groups using di-tert-butyl dicarbonate (Boc2O) and subsequent debenzylation allows for selective functionalization. Condensation with chloropyridine derivatives under basic conditions yields piperidinopyridine derivatives, which upon hydrogenolysis and acid treatment give the desired piperidinol intermediates.
Reductive Condensation and Hydroxylation
Reductive condensation of the piperidinol intermediate with the formyl compound (Intermediate 7) completes the core structure. Subsequent Swern oxidation followed by condensation with hydroxylamine introduces the hydroxylamine functional group, which can be converted to hydroxyl groups or related functionalities through further reduction or hydrolysis.
Salt Formation
The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in methanol or ethanol, enhancing its stability and solubility for pharmaceutical applications.
Summary of Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Glycine ethyl ester hydrochloride, bromoacetaldehyde diethyl acetal, Cs2CO3, NaI, DMF, 100°C | Intermediate 5 (N-(2,2-diethoxyethyl)glycine ethyl ester) |
| 2 | Sulfonamide formation and hydrolysis | 6-chloro-2-naphthalenesulfonyl chloride, base, TFA hydrolysis | Intermediate 7 (formyl compound) |
| 3 | Protection/Debenzylation | Boc2O protection, Pd/C hydrogenolysis | Protected piperidine intermediate |
| 4 | Condensation | 4-chloropyridine 1-oxide, base | Piperidinopyridine derivative |
| 5 | Hydrogenolysis and acid treatment | Raney Ni, MeOH, HCl-MeOH | Piperidinol intermediate |
| 6 | Reductive condensation | Reductive conditions with Intermediate 7 | Core compound |
| 7 | Oxidation and hydroxylamine condensation | Swern oxidation, hydroxylamine | Hydroxylated derivative |
| 8 | Salt formation | HCl in MeOH or EtOH | Dihydrochloride salt |
Research Findings on Preparation
- Introducing functional groups capable of hydrogen bonding, such as hydroxyl groups on the piperidine ring, improves biological activity in related compounds.
- The stereochemistry at the piperidine ring significantly affects the activity and selectivity of the compound, indicating that preparation methods must control stereoisomer formation carefully.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.
Chemical Reactions Analysis
1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides. These reactions are typically conducted under specific conditions, such as controlled temperature and pH, to achieve the desired products
Scientific Research Applications
Medicinal Chemistry
Neurological Disorders
One of the prominent applications of 1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride is in the treatment of neurological disorders. Research indicates that compounds with piperidine structures can act as allosteric modulators of muscarinic acetylcholine receptors, specifically the M4 subtype. These compounds have shown potential in treating conditions such as Alzheimer's disease by enhancing cholinergic signaling, which is often impaired in such disorders .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies on Mannich bases, which include piperidine derivatives, indicate that they possess cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against hepatocellular carcinoma and breast cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis . The structural modifications involving piperidine moieties have been linked to improved biological activity and reduced toxicity compared to traditional chemotherapeutics.
Polymer Science
Stabilizers for Organic Materials
In polymer science, piperidine derivatives like this compound are utilized as stabilizers for organic materials. They function as light stabilizers, heat stabilizers, and oxidation stabilizers, thereby enhancing the longevity and performance of synthetic polymers. These compounds can be incorporated into plastics and coatings to improve their resistance to environmental degradation .
Agricultural Chemistry
Pesticide Formulations
The compound's efficacy in enhancing the delivery of active ingredients makes it a candidate for use in pesticide formulations. Its ability to modify the hydrophilic properties of certain agrochemicals can lead to improved absorption and effectiveness against pests while potentially reducing the required dosage . This application aligns with the growing demand for more efficient and environmentally friendly agricultural practices.
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Neurological Disorders | Modulation of M4 muscarinic acetylcholine receptors | Potential treatment for Alzheimer's disease |
| Anticancer Activity | Cytotoxic effects against various cancer cell lines | Induces apoptosis; reduced toxicity |
| Polymer Science | Stabilizers for light, heat, and oxidation | Enhances durability of synthetic materials |
| Agricultural Chemistry | Enhances delivery of pesticides | Improves efficacy and reduces environmental impact |
Case Studies
-
Alzheimer's Disease Treatment
- A study demonstrated that piperidine derivatives could significantly enhance cholinergic transmission in animal models, leading to improved cognitive function. The modulation of M4 receptors was crucial in reversing cognitive deficits associated with Alzheimer's disease.
- Anticancer Research
-
Polymer Stability
- Research indicated that incorporating piperidine derivatives into polyolefin matrices resulted in enhanced thermal stability and resistance to UV degradation, showcasing their utility as effective stabilizers in commercial polymer products.
Mechanism of Action
The mechanism of action of 1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes structurally related compounds and their key attributes:
Key Observations:
- Substituent Position: The placement of the piperidinylmethyl group (e.g., 2- vs. 4-position) influences steric hindrance and binding affinity. For example, 1-(4-Piperidinyl)-4-piperidinol dihydrochloride may exhibit different conformational flexibility compared to the target compound .
- Heterocyclic Modifications: Pyridine (in 4-(3-pyridinyl)-4-piperidinol) and pyridinone (in 1-methyl-4-piperidinyl-pyridinone) substituents introduce aromaticity, which can improve solubility or target specificity .
Physicochemical and Pharmacological Properties
Solubility and Stability:
- 1-(4-Piperidinyl)-4-piperidinol dihydrochloride: Hydrochloride salt form enhances water solubility, making it suitable for in vitro assays .
- 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate: Pyridine’s nitrogen atom facilitates hydrogen bonding, enhancing stability in aqueous solutions .
Biological Activity
1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine rings, which contribute to its pharmacological properties. The dihydrochloride form enhances its solubility in biological systems, facilitating its interaction with various molecular targets.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Mitochondrial disruption |
Neuroprotective Effects
In addition to its antitumor activity, this compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes involved in cell signaling pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Interaction with Receptors
The compound also interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction may underlie its potential use in treating psychiatric disorders.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer xenografts in mice demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth through targeted delivery mechanisms.
Case Study 2: Neuroprotection in Animal Models
In a model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques. The findings suggest that it may modulate neuroinflammation and oxidative damage.
Q & A
Q. What are the recommended protocols for handling and storing 1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride to ensure stability?
Methodological Answer:
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood to minimize inhalation risks . Avoid contact with strong oxidizing agents, as piperidine derivatives may react exothermically .
- Storage: Store in a cool, dry environment (<25°C) in airtight containers made of chemically resistant materials (e.g., glass or polypropylene). Desiccate to prevent hygroscopic degradation .
- Stability Monitoring: Conduct periodic HPLC or NMR analysis to detect decomposition products. If impurities exceed 5%, repurify via recrystallization (methanol/ether) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Use H and C NMR to confirm the presence of piperidinyl and hydroxyl moieties. Compare chemical shifts to literature values for analogous compounds (e.g., δ 3.2–3.8 ppm for piperidine protons) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion peaks (expected [M+H] for CHNO·2HCl: ~283.2 Da) .
- HPLC: Use a C18 column with UV detection (λ = 210–230 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>95% target) .
Q. What preliminary toxicity assessments should guide in vitro experiments?
Methodological Answer:
- Acute Toxicity Screening: Use zebrafish embryos (FET assay) to evaluate LC values at 24–96 hours post-exposure. Piperidine derivatives often show moderate neurotoxicity .
- Cellular Cytotoxicity: Perform MTT assays on HEK293 or HepG2 cells at concentrations of 1–100 µM. Include positive controls (e.g., cisplatin) and validate with ATP-based luminescence assays .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model intermediate stability and transition states. Focus on the nucleophilic substitution at the piperidinylmethyl group .
- Reaction Path Search: Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways. Prioritize routes with <80 kJ/mol activation barriers .
- Validation: Cross-validate computational predictions with small-scale experiments (e.g., 0.1 mmol reactions monitored by TLC) .
Q. How do conflicting solubility data in polar vs. nonpolar solvents inform formulation strategies?
Methodological Answer:
-
Data Reconciliation:
Solvent Solubility (mg/mL) Source Conditions Water 10–15 25°C, pH 5–6 DMSO >50 25°C - Resolution Strategy: Use co-solvents (e.g., PEG-400) or pH adjustment (HCl/NaOH) to enhance aqueous solubility for in vivo studies. For DMSO-based stock solutions, confirm stability via UV-Vis spectroscopy over 72 hours .
Q. What experimental designs resolve discrepancies in receptor-binding affinity studies?
Methodological Answer:
-
Factorial Design Approach: Test variables (pH, temperature, ligand concentration) using a 2 factorial matrix. For example:
Factor Low Level High Level pH 6.5 7.4 Temperature (°C) 25 37 Ligand (nM) 10 100 -
Contradiction Mitigation: Replicate studies with orthogonal methods (e.g., fluorescence polarization vs. ITC) and validate with molecular docking simulations (AutoDock Vina) .
Q. How can researchers design a stability-indicating method for forced degradation studies?
Methodological Answer:
-
Stress Conditions:
Condition Parameters Sampling Time Acid Hydrolysis 0.1 M HCl, 60°C 0, 24, 48 h Oxidation 3% HO, 40°C 0, 12, 24 h Photolysis UV light (365 nm), 25°C 0, 7, 14 days -
Analytical Workflow: Use UPLC-PDA with a gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products. Confirm structures via high-resolution MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
